3-amino-1,2-dihydroxyanthracene-9,10-dione

Description

Properties

IUPAC Name |

3-amino-1,2-dihydroxyanthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16/h1-5,18-19H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWHISGXDKCIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192733 |

Source

|

| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-78-8 |

Source

|

| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Q5T7UZ9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-amino-1,2-dihydroxyanthracene-9,10-dione

Introduction

3-amino-1,2-dihydroxyanthracene-9,10-dione, also known as 3-Aminoalizarin, is a polycyclic aromatic compound belonging to the anthraquinone family. As a derivative of the well-known dye and pH indicator Alizarin (1,2-dihydroxyanthraquinone), this molecule possesses a unique combination of functional groups: a redox-active quinone core, a metal-chelating catechol (ortho-dihydroxy) moiety, and a nucleophilic amino group. This trifecta of functionalities imparts a rich and complex physicochemical profile, making it a molecule of significant interest for applications ranging from medicinal chemistry and the development of novel therapeutics to materials science and advanced diagnostics.[1]

The strategic placement of the amino group at the 3-position significantly modulates the electronic properties of the parent alizarin structure, influencing its acidity, solubility, spectral characteristics, and electrochemical behavior. Understanding these properties is not merely an academic exercise; it is fundamental to harnessing the compound's potential. For drug development professionals, these parameters govern the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, while for materials scientists, they dictate its performance in sensors, dyes, or electronic devices.

This guide provides an in-depth analysis of the core physicochemical properties of 3-amino-1,2-dihydroxyanthracene-9,10-dione. It moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing validated protocols for their determination.

Molecular Structure and Identification

The foundational step in characterizing any compound is to establish its precise molecular identity. The structure of 3-amino-1,2-dihydroxyanthracene-9,10-dione is defined by an anthracene core with two ketone groups, forming the quinone system, and three substituents on one of the aromatic rings.

The IUPAC name for this compound is 3-amino-1,2-dihydroxyanthracene-9,10-dione.[2] Its unique arrangement of an amino group adjacent to a catechol system on the anthraquinone framework is the primary determinant of its chemical personality.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-amino-1,2-dihydroxyanthracene-9,10-dione | [2] |

| Synonyms | 3-Amino-1,2-dihydroxyanthraquinone, 3-Aminoalizarin | [2][3] |

| CAS Number | 3963-78-8 | [2][3] |

| PubChem CID | 95861 | [2][3] |

| Molecular Formula | C₁₄H₉NO₄ | [2][3] |

| Molecular Weight | 255.22 g/mol | [2] |

| InChI Key | YLFWHISGXDKCIT-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N |[2] |

Solid-State and Thermal Properties

The behavior of a compound in the solid state is critical for its handling, formulation, and storage. Like many anthraquinone derivatives, 3-amino-1,2-dihydroxyanthracene-9,10-dione is expected to be a colored, crystalline solid at room temperature.[4] The extensive hydrogen bonding network enabled by its two hydroxyl groups and one amino group likely contributes to a relatively high melting point and thermal stability.

Thermal Stability Analysis (TGA/DSC)

Causality and Importance: Thermal analysis, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is indispensable in pharmaceutical development. DSC precisely measures the melting point, which is a key indicator of purity, and reveals other phase transitions such as polymorphic transformations. TGA provides quantitative data on thermal stability and decomposition pathways.[5] For a drug candidate, this information is crucial for determining shelf-life, identifying potential degradation issues during manufacturing (e.g., heat-drying), and ensuring the absence of volatile impurities or solvates.[6]

Experimental Protocol: TGA/DSC Characterization

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).

-

Instrument Setup (DSC):

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Equilibrate the cell at 25 °C.

-

-

DSC Thermal Program:

-

Ramp the temperature from 25 °C to a temperature approximately 50 °C above the suspected melting point at a rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Instrument Setup (TGA):

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with high-purity nitrogen at 50 mL/min.

-

Equilibrate at 30 °C.

-

-

TGA Thermal Program:

-

Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min.

-

Record the mass change as a function of temperature.

-

-

Data Analysis:

-

DSC: Determine the onset and peak temperature of the melting endotherm. Integrate the peak area to calculate the heat of fusion (ΔHfus).

-

TGA: Determine the onset temperature of decomposition, defined as the temperature at which ~5% weight loss occurs. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Diagram: Workflow for Thermal Analysis

Caption: Relationship between pH and the dominant ionic species.

Spectroscopic Profile

Spectroscopic techniques provide a fingerprint of the molecule, revealing details about its electronic structure and functional groups.

UV-Visible Spectroscopy

Causality and Importance: UV-Vis spectroscopy probes the electronic transitions within the molecule. For anthraquinones, the extensive conjugated π-system results in strong absorption in the visible range, making them colored. [7]The position of the maximum absorbance (λmax) is highly sensitive to substituents. Auxochromes like -OH and -NH₂ groups cause a bathochromic (red) shift to longer wavelengths. [7]This technique is fundamental for quantitative analysis (using the Beer-Lambert law) and for studying electronic effects.

The parent Alizarin shows an absorption band around 433 nm. [7]The addition of the electron-donating amino group at position 3 is expected to cause a significant bathochromic shift due to the extension of conjugation through the nitrogen lone pair. The λmax will also be highly pH-dependent due to protonation/deprotonation of the functional groups.

Infrared (IR) Spectroscopy

Causality and Importance: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. It is a rapid and reliable method for structural confirmation.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | O-H Stretch, N-H Stretch | Hydroxyl, Amino |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 1650 - 1620 | C=O Stretch | Quinone (H-bonded) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aryl Amine |

| 1250 - 1150 | C-O Stretch | Phenolic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Importance: NMR spectroscopy provides the most detailed structural information, mapping the carbon and proton framework of the molecule. [8]¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. It is the gold standard for unambiguous structure elucidation. The exact chemical shifts would need to be determined experimentally or through high-level computational modeling.

Electrochemical Properties

Causality and Importance: The anthraquinone core is a classic electrochemically active moiety, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone. This redox activity is the basis for the biological roles of many quinones and their application in electrochemical sensors and batteries. [9][10]The reduction potential is highly sensitive to the electronic nature of substituents. Electron-donating groups, like -NH₂, increase the electron density on the ring system, making the molecule harder to reduce (i.e., shifting the reduction potential to more negative values). [10]Cyclic Voltammetry (CV) is the primary technique used to investigate these properties.

Experimental Protocol: Cyclic Voltammetry (CV)

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile).

-

Analyte Solution: Dissolve the compound in the electrolyte solution to a final concentration of ~1 mM.

-

Cell Assembly: Assemble a three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum Wire

-

-

Deoxygenation: Purge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which is electrochemically active.

-

CV Scan: Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and back. The scan rate is typically 100 mV/s.

-

Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for reduction and oxidation, which provide information about the redox potential and reversibility of the electron transfer process.

Diagram: Experimental Setup for Cyclic Voltammetry

Caption: A three-electrode setup for cyclic voltammetry analysis.

Conclusion

3-amino-1,2-dihydroxyanthracene-9,10-dione is a functionally rich molecule whose physicochemical properties are a direct consequence of the interplay between its anthraquinone core, catechol system, and amino substituent. Its predicted solubility in polar solvents, multiple ionizable centers, distinct spectroscopic signature, and tunable redox behavior make it a versatile platform for scientific exploration. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for researchers seeking to characterize this compound and unlock its potential in drug discovery, sensor technology, and materials science. A thorough understanding of these fundamental properties is the critical first step toward innovative and successful application.

References

- Alizarin Yellow R - Solubility of Things. (n.d.). Vertex AI Search.

-

Alizarin (1,2-dihydroxy anthraquinone) is one of the main chemical components, which make up the coloring constituent of madder. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

3-Amino-1,2-dihydroxyanthraquinone | C14H9NO4 | CID 95861. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

- Gouda, M. A., Berghot, M. A., Shoeib, A., Elattar, K. M., & Khalil, A. E. G. M. (2010). Chemistry of 2-aminoanthraquinones. Turkish Journal of Chemistry, 34, 651-709.

-

Alizarin. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

3-AMINO-1,2-DIHYDROXYANTHRAQUINONE. (n.d.). Global Substance Registration System. Retrieved January 26, 2026, from [Link]

-

Quinizarin | C14H8O4 | CID 6688. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Martínez Suárez, J. F., et al. (2023). Electrochemical behaviour of anthraquinone dyes in non-aqueous solvent solution. Part II. Controlled Potential Electrolysis of Alizarin. ResearchGate. Retrieved January 26, 2026, from [Link]

- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 129, 103-112.

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 26, 2026, from [Link]

- Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4.

-

Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes. (2025, June 19). American Chemical Society. Retrieved January 26, 2026, from [Link]

-

Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. (2024, October 31). Improved Pharma. Retrieved January 26, 2026, from [Link]

-

Determination of pKa values of anthraquinone compounds by capillary electrophoresis. (2025, August 7). ScienceDirect. Retrieved January 26, 2026, from [Link]

-

Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. (n.d.). Bentham Open. Retrieved January 26, 2026, from [Link]

-

Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

- Ramotowska, S., et al. (2019). Hydrogen bonding and protonation effects in amino acids' anthraquinone derivatives - Spectroscopic and electrochemical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117226.

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI. Retrieved January 26, 2026, from [Link]

- Ashnagar, A., Naseri, N. G., & Zadeh, A. S. (2016). Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum). Biosciences Biotechnology Research Asia, 13(1).

-

Electrochemical Investigation of Symmetric Aminoquinones. (2024, November 21). ResearchGate. Retrieved January 26, 2026, from [Link]

- Jain, K., & Singh, S. (n.d.).

-

UVVis electronic absorption spectra of alizarin. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). (2024, August 8). Indo American Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]

-

Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. (2021, June 9). Liberty University. Retrieved January 26, 2026, from [Link]

-

REVIEW IN (NMR and UV-VIS) SPECTRA. (n.d.). Iraqi National Journal of Chemistry. Retrieved January 26, 2026, from [Link]

-

New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Characterisation of Physical, Spectral and Thermal Properties of Biofield treated Resorcinol. (n.d.). Journal of Pharmaceutics & Pharmacology. Retrieved January 26, 2026, from [Link]

-

New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023, October 18). F1000Research. Retrieved January 26, 2026, from [Link]

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. 3-Amino-1,2-dihydroxyanthraquinone | C14H9NO4 | CID 95861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Alizarin - Wikipedia [en.wikipedia.org]

- 5. tainstruments.com [tainstruments.com]

- 6. mdpi.com [mdpi.com]

- 7. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmrpsjournal.com [ijmrpsjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 3-Amino-1,2-dihydroxyanthracene-9,10-dione: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Niche Anthraquinone

Welcome to an in-depth exploration of 3-amino-1,2-dihydroxyanthracene-9,10-dione, a distinct member of the pharmacologically significant anthraquinone family. While extensive research has illuminated the diverse biological activities of amino-anthraquinone derivatives as a class—ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects—the specific compound at the heart of this guide remains a relatively enigmatic entity within the scientific literature.[1] This guide, therefore, adopts a dual-pronged approach. Firstly, it will thoroughly dissect the well-documented biological activities of the broader amino-anthracene-9,10-dione family, providing a solid foundation of established mechanisms and experimental data. Secondly, leveraging this foundational knowledge, we will extrapolate and critically evaluate the potential therapeutic applications of 3-amino-1,2-dihydroxyanthracene-9,10-dione, offering a forward-looking perspective for researchers and drug development professionals. Our objective is to not only summarize existing knowledge but to also catalyze new avenues of investigation into this promising, yet under-explored, molecule.

I. The Anthraquinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 9,10-anthracenedione core is a recurring motif in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities.[1] The strategic placement of amino and hydroxyl functional groups on this planar tricyclic aromatic system profoundly influences its physicochemical properties and its interactions with biological macromolecules. The presence of the amino group, in particular, has been shown to be a critical determinant of the pharmacological profile of these derivatives.

II. Anticancer Activity: A Dominant Therapeutic Avenue

The most extensively studied biological activity of amino-anthracene-9,10-dione derivatives is their potent anticancer effect.[1][2] Several analogues have advanced to clinical trials, underscoring the therapeutic potential of this chemical class.[1]

A. Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The primary mechanism underpinning the cytotoxic effects of many amino-anthraquinones is their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes.[2] The planar aromatic core of the molecule inserts between the base pairs of the DNA double helix, leading to a distortion of the helical structure and interference with DNA replication and transcription. Furthermore, these compounds can stabilize the topoisomerase-DNA cleavage complex, resulting in the accumulation of double-strand breaks and the induction of apoptosis.

The substitution pattern on the anthraquinone ring plays a crucial role in both DNA binding affinity and cytotoxic potency. For instance, derivatives with side chains containing terminal amine moieties have demonstrated superior activity, with the length of the linker between the anthraquinone core and the amine being a key determinant.[2]

B. Experimental Protocol: DNA Unwinding Assay

A foundational experiment to assess the DNA intercalating ability of a compound is the DNA unwinding assay using closed-circular DNA.

Principle: Intercalating agents introduce a local unwinding of the DNA helix, which in a covalently closed circular plasmid, induces compensatory supercoiling. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than its relaxed counterpart.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 250 ng of supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of the test compound (3-amino-1,2-dihydroxyanthracene-9,10-dione) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for binding equilibrium.

-

Topoisomerase I Addition: Add 1 unit of calf thymus topoisomerase I to each reaction and continue the incubation at 37°C for another 30 minutes. Topoisomerase I will relax any supercoiling not constrained by the intercalated drug.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 1% SDS and 100 µg/mL proteinase K. Incubate at 50°C for 30 minutes to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of the DNA topoisomers is achieved.

-

Visualization: Visualize the DNA bands under UV illumination. An increase in the amount of supercoiled DNA with increasing compound concentration indicates DNA intercalation.

C. Potential of 3-Amino-1,2-dihydroxyanthracene-9,10-dione in Oncology

The presence of both amino and dihydroxy substituents on the anthraquinone core of 3-amino-1,2-dihydroxyanthracene-9,10-dione suggests a strong potential for DNA intercalation and anticancer activity. The hydroxyl groups can participate in hydrogen bonding with DNA bases or the phosphate backbone, potentially enhancing binding affinity. Further investigation into its cytotoxic profile against a panel of cancer cell lines is highly warranted.

III. Antimicrobial Properties: A Broad Spectrum of Activity

Several amino-anthracene-9,10-dione derivatives have been reported to possess significant antibacterial and antifungal properties.[1] The structural features that confer anticancer activity, such as DNA intercalation, are also implicated in their antimicrobial effects.

A. Proposed Mechanisms of Antimicrobial Action

Beyond DNA intercalation, other mechanisms that may contribute to the antimicrobial activity of these compounds include:

-

Inhibition of Bacterial Enzymes: Certain derivatives have been shown to inhibit key bacterial enzymes involved in metabolism and cell wall synthesis.[1]

-

Disruption of Bacterial Membranes: The lipophilic nature of the anthraquinone core allows for insertion into the bacterial cell membrane, leading to a loss of membrane integrity and cell death. The presence of hydroxyl groups, as seen in 1,2-dihydroxyanthraquinone, has been suggested to be important for breaking the bacterial membrane.[3]

-

Generation of Reactive Oxygen Species (ROS): Some quinone-containing compounds can undergo redox cycling, leading to the production of ROS that can damage cellular components.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology (Broth Microdilution):

-

Compound Preparation: Prepare a stock solution of 3-amino-1,2-dihydroxyanthracene-9,10-dione in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

C. Anticipated Antimicrobial Profile of 3-Amino-1,2-dihydroxyanthracene-9,10-dione

Given the known antimicrobial activities of related anthraquinones, it is plausible that 3-amino-1,2-dihydroxyanthracene-9,10-dione will exhibit activity against a range of pathogenic bacteria and fungi. The combination of the amino and dihydroxy groups may lead to a synergistic effect, enhancing its membrane-disrupting and enzyme-inhibiting capabilities.

IV. Anti-inflammatory Effects: Modulating the Immune Response

Anthraquinones and their derivatives are known to possess anti-inflammatory properties.[4] This activity is attributed to their ability to modulate various signaling pathways involved in the inflammatory response.

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of anthracene derivatives can be mediated through several mechanisms, including:

-

Inhibition of Pro-inflammatory Mediators: Some compounds have been shown to inhibit the production of pro-inflammatory cytokines and chemokines.

-

Suppression of Neutrophil Activity: Derivatives of 9-acyloxy-1,5-dichloroanthracene have demonstrated potent inhibition of superoxide anion production by neutrophils, a key event in the inflammatory cascade.[5]

-

Enzyme Inhibition: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, can also contribute to the anti-inflammatory effect.

B. Experimental Protocol: Neutrophil Superoxide Anion Production Assay

This assay measures the ability of a compound to inhibit the production of superoxide anions by activated neutrophils.

Step-by-Step Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of 3-amino-1,2-dihydroxyanthracene-9,10-dione for 15 minutes at 37°C.

-

Stimulation: Activate the neutrophils with a stimulant such as phorbol-12-myristate-13-acetate (PMA).

-

Superoxide Detection: Measure the production of superoxide anions using a detection reagent like ferricytochrome c or luminol-based chemiluminescence.

-

Data Analysis: Calculate the percentage inhibition of superoxide production at each compound concentration and determine the IC50 value.

C. Prospective Anti-inflammatory Role of 3-Amino-1,2-dihydroxyanthracene-9,10-dione

The structural similarity of 3-amino-1,2-dihydroxyanthracene-9,10-dione to other anti-inflammatory anthraquinones suggests that it may also possess the ability to modulate inflammatory responses. Its potential to inhibit neutrophil activation and the production of inflammatory mediators warrants further investigation.

V. Neuroprotective and Other Bioactivities

Emerging research has highlighted the neuroprotective potential of some amino-anthracene-9,10-dione derivatives.[6][7]

A. Monoamine Oxidase (MAO) Inhibition

Certain synthetic amino-anthracene-9,10-dione derivatives have been identified as potent inhibitors of monoamine oxidases A and B (MAO-A and MAO-B).[6][7] Inhibition of these enzymes can increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain, suggesting potential applications in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

B. Protein Kinase CK2 Inhibition

Derivatives of 2,6-diaryl-anthracene-9,10-dione have been shown to be active inhibitors of protein kinase CK2, an enzyme implicated in cell proliferation and neoplastic transformation.[8] This suggests another potential avenue for the anticancer activity of this class of compounds.

VI. Synthesis and Characterization

The synthesis of 3-amino-1,2-dihydroxyanthracene-9,10-dione is not explicitly detailed in the reviewed literature. However, general methods for the synthesis of amino-anthraquinone derivatives often involve the nucleophilic substitution of a halo-anthraquinone with an appropriate amine or the reduction of a nitro-anthraquinone.[2][9] A plausible synthetic route could involve the nitration of alizarin (1,2-dihydroxyanthracene-9,10-dione) followed by reduction of the nitro group to an amine.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 3-amino-1,2-dihydroxyanthracene-9,10-dione.

VII. Future Directions and Conclusion

While the existing body of research provides a strong rationale for the pharmacological potential of 3-amino-1,2-dihydroxyanthracene-9,10-dione, it is evident that this specific molecule is significantly understudied. The multifaceted biological activities of its structural analogs strongly suggest that it could be a promising candidate for further investigation in several therapeutic areas, particularly oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

-

Efficient and scalable synthesis: Developing a robust synthetic route to obtain sufficient quantities of the compound for comprehensive biological evaluation.

-

In-depth biological screening: A systematic evaluation of its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities using a battery of in vitro and in vivo models.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

References

- Mytnik, L. P., & Fizer, M. M. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14103-14114.

- Patil, S. P., et al. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. International Journal of Pharmaceutical Quality Assurance, 14(3), 756-761.

-

Wikipedia contributors. (2023, December 29). Alizarin. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

- Journal of Medicinal Chemistry. (1984). Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. Journal of Medicinal Chemistry, 27(12), 1594-1601.

- Agbandje, M., et al. (1992). Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. Journal of Medicinal Chemistry, 35(10), 1784-1791.

- Patil, S. P., et al. (2023). New Amino-Anthracene-9, 10-Dione Derivatives: Synthesis and Pharmacological Evaluation as Powerful Neuroprotective and Antidepressant Agents. Impactfactor, 14(3), 756-761.

- Cozza, G., et al. (2011). Synthesis and biological evaluation of anthracene-9,10-dione derivatives as CK2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6861-6869.

- Yenice, B., et al. (2022). SYNTHESIS OF A NOVEL THIO-ANTHRAQUINONE DERIVATIVE-BASED TISSUE DYE. Revue Roumaine de Chimie, 67(1-2), 69-75.

- Yenice, B., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. International Conference on Technology, Engineering and Science (IConTES).

-

PubChem. (n.d.). 3-Amino-1,2-dihydroxyanthraquinone. Retrieved January 26, 2026, from [Link]

- Ismail, N. H., et al. (2015). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Malaysian Journal of Analytical Sciences, 19(5), 1033-1040.

- Li, X., et al. (2020). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. Antibiotics, 9(5), 237.

- Ren, Y., et al. (2021).

- Liao, J. F., et al. (2003). Evaluation of the anti-inflammatory and cytotoxic effects of anthraquinones and anthracene derivatives in human leucocytes. Journal of Pharmacy and Pharmacology, 55(12), 1673-1680.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

A Technical Guide to the Spectral Data Analysis of 3-amino-1,2-dihydroxyanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-1,2-dihydroxyanthracene-9,10-dione is a member of the anthraquinone family, a class of compounds renowned for their vibrant colors and significant biological activities, including anticancer and antimicrobial properties.[1][2] The precise structural elucidation of this molecule is paramount for understanding its chemical behavior, predicting its biological activity, and ensuring its purity in pharmaceutical and materials science applications. This guide provides an in-depth analysis of the spectral data expected for 3-amino-1,2-dihydroxyanthracene-9,10-dione, drawing upon established principles and comparative data from closely related analogues like alizarin (1,2-dihydroxyanthracene-9,10-dione) and other aminoanthraquinones.[3][4][5] By understanding the characteristic spectral signatures, researchers can confidently identify and characterize this important molecule.

Molecular Structure and its Influence on Spectral Properties

The spectral characteristics of 3-amino-1,2-dihydroxyanthracene-9,10-dione are dictated by its core anthraquinone skeleton, substituted with two hydroxyl (-OH) groups and one amino (-NH2) group. This specific arrangement of functional groups creates a unique electronic and vibrational environment that is reflected in its interaction with electromagnetic radiation.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy is a fundamental technique for characterizing the electronic structure of conjugated systems like anthraquinones. The spectrum is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic system.[1]

Expected Spectral Features

The UV-Vis spectrum of 3-amino-1,2-dihydroxyanthracene-9,10-dione in a suitable solvent (e.g., ethanol or acetonitrile) is predicted to show several key absorption bands. The position and intensity of these bands are significantly influenced by the auxochromic hydroxyl and amino groups, which extend the conjugation and introduce non-bonding electrons.[1][6]

Table 1: Predicted UV-Visible Absorption Maxima (λmax) for 3-amino-1,2-dihydroxyanthracene-9,10-dione

| Wavelength Range (nm) | Transition Type | Associated Structural Features |

| 220-350 | π → π | Anthracene-9,10-dione core |

| > 400 | n → π and Charge Transfer | Carbonyl groups and influence of -OH and -NH2 groups |

The introduction of the amino group at the 3-position is expected to cause a bathochromic (red) shift in the longer wavelength absorption bands compared to its parent compound, alizarin. This is due to the electron-donating nature of the amino group, which enhances the intramolecular charge transfer character of the electronic transitions.[6] The solvent polarity can also influence the position of these bands.[1][6]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and their corresponding molar absorptivities (ε).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the characteristic functional groups within a molecule by probing their vibrational frequencies.

Expected Spectral Features

The FT-IR spectrum of 3-amino-1,2-dihydroxyanthracene-9,10-dione will be rich with information, confirming the presence of the amino, hydroxyl, and carbonyl groups, as well as the aromatic skeleton.

Table 2: Predicted FT-IR Vibrational Frequencies for 3-amino-1,2-dihydroxyanthracene-9,10-dione

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H stretching | Primary amine (-NH₂) |

| 3400-3200 | O-H stretching | Hydroxyl (-OH) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 1670-1630 | C=O stretching | Quinone carbonyls |

| 1600-1450 | C=C stretching | Aromatic ring |

| 1300-1200 | C-N stretching | Aryl amine |

| 1200-1100 | C-O stretching | Phenolic hydroxyl |

The carbonyl stretching frequencies may be slightly lowered due to intramolecular hydrogen bonding with the adjacent hydroxyl groups. Similarly, the O-H and N-H stretching bands are expected to be broad due to hydrogen bonding.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a solid sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, allowing for unambiguous structure determination.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for 3-amino-1,2-dihydroxyanthracene-9,10-dione (in a suitable deuterated solvent like DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Singlet | 1H | Intramolecularly hydrogen-bonded -OH |

| ~9-10 | Singlet | 1H | -OH |

| ~7.0-8.5 | Multiplets | 5H | Aromatic protons |

| ~5-6 | Broad Singlet | 2H | -NH₂ |

The exact chemical shifts of the aromatic protons will depend on their position relative to the electron-donating (-OH, -NH₂) and electron-withdrawing (-C=O) groups. Two-dimensional NMR techniques like COSY can be used to establish the connectivity between adjacent protons.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for 3-amino-1,2-dihydroxyanthracene-9,10-dione (in a suitable deuterated solvent like DMSO-d₆)

| Chemical Shift (ppm) | Carbon Type |

| ~180-190 | Carbonyl (C=O) |

| ~140-160 | Aromatic C-O and C-N |

| ~110-135 | Aromatic C-H and quaternary C |

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in the aromatic region of this molecule).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (COSY, HSQC, HMBC).

-

Data Analysis: Assign the chemical shifts and coupling constants to the molecular structure.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Expected Mass Spectrum

The molecular formula of 3-amino-1,2-dihydroxyanthracene-9,10-dione is C₁₄H₉NO₄. The expected monoisotopic mass is approximately 255.0532 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 255 is expected in the mass spectrum, corresponding to the intact molecule.

-

Fragmentation Pattern: The fragmentation of anthraquinones often involves the loss of CO and CHO groups from the quinone system. The presence of the amino and hydroxyl groups will also influence the fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Integrated Spectral Data Analysis Workflow

A robust structural confirmation is achieved by integrating the data from all spectroscopic techniques. The following workflow illustrates this synergistic approach.

Caption: Integrated workflow for the spectral analysis of 3-amino-1,2-dihydroxyanthracene-9,10-dione.

Conclusion

The comprehensive spectral analysis of 3-amino-1,2-dihydroxyanthracene-9,10-dione, through the synergistic application of UV-Visible, FT-IR, NMR, and Mass Spectrometry, provides a self-validating system for its unequivocal identification and characterization. This guide, by outlining the expected spectral features and established experimental protocols, serves as a valuable resource for researchers in drug discovery, medicinal chemistry, and materials science, enabling them to confidently work with this and related anthraquinone derivatives. The principles discussed herein are foundational for quality control, reaction monitoring, and the exploration of the structure-activity relationships of this important class of molecules.

References

-

Juhan, S. F., Nor, S. M. M., Sukari, M. A., Aziz, S. S. S. A., Fah, W. C., & Alimon, H. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4.

-

Anouar, E. H., Gierschner, J., & Jacquemin, D. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. SpringerPlus, 3, 249.

-

National Institute of Standards and Technology. (n.d.). Alizarin. In NIST Chemistry WebBook. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Quinizarin. In PubChem. Retrieved from

- Whitney, A. V., Van Duyne, R. P., & Casadio, F. (2007). Spectroscopic identification of alizarin in a mixture of organic red dyes by incorporation in Zr-Ormosil. Analytical and Bioanalytical Chemistry, 388(4), 849–856.

-

Costa, V. E. U., & de la Guardia, M. (2023). Spectroscopic and DFT Study of Alizarin Red S Complexes of Ga(III) in Semi-Aqueous Solution. Molecules, 28(3), 1332.

- Showalter, H. D. H., Johnson, J. L., Hoftiezer, J. M., Turner, W. R., Werbel, L. M., & Leopold, W. R. (1987). Synthesis and antitumor evaluations of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones and 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. Journal of Medicinal Chemistry, 30(1), 121–131.

-

ChemicalBook. (n.d.). 9,10-Dihydroanthracene(613-31-0) 1H NMR spectrum. Retrieved from

-

National Center for Biotechnology Information. (n.d.). 4-Amino-1,2-dihydroxyanthracene-9,10-dione. In PubChem. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Alizarin. In PubChem. Retrieved from

- Blanco, J. M., Gesto, C., & Guitian, E. (1995). Mass spectrometric investigation of 9,10-anthracenedione derivatives. European Mass Spectrometry, 1(5), 465–470.

- Velea, S., & Rădulescu, V. (2016). Degradation of Red Anthraquinone Dyes: Alizarin, Alizarin S and Alizarin Complexone by Ozonation. International Journal of Environmental Science and Development, 7(11), 808-812.

- Juhan, S. F., et al. (2013). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. The Open Conference Proceedings Journal, 4, 37-40.

-

National Center for Biotechnology Information. (n.d.). 9,10-Anthracenedione, 1-((2-hydroxyethyl)amino)-. In PubChem. Retrieved from

- Le Guennic, B., & Jacquemin, D. (2022). Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies. Dyes and Pigments, 203, 110360.

- Senthilkumar, K., & Kalaivani, T. (2014). Structural and Spectral Properties of 1,2-dihydroxy-9,10-anthraquinone Dye Sensitizer for Solar Cell Applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 43-50.

- Giri, R., & Rathi, S. S. (2011). Electronic Spectroscopy of Amino and Hydroxy Anthraquinones: Absorption Spectra, Theoretical Interpretation and Solvent Effect on Absorption Spectra. Journal of the Serbian Chemical Society, 76(1), 1-14.

- Lyčka, A. (1995). 1H, 13C and 15N NMR spectra of some anthracenedione phenylhydrazones. Dyes and Pigments, 28(3), 207-216.

- Al-Musayeib, N. M., Mothana, R. A., Al-Massarani, S. M., El-Gamal, A. A., & Al-Said, M. S. (2017). Vacillantins A and B, New Anthrone C-glycosides, and a New Dihydroisocoumarin Glucoside from Aloe vacillans and Its Antioxidant Activities. Molecules, 22(12), 2139.

-

National Center for Biotechnology Information. (n.d.). Anthraquinone. In PubChem. Retrieved from

- Pozdnyakov, D. I., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 136-143.

- Rusinova, G. G., & Rusinov, V. L. (2021). Amino- and Diamino-9,10-Anthracenedione Derivatives: Biofocus and Applied Advantages - A Mini-Review. Molecules, 26(5), 1461.

- Senthilkumar, K., & Kalaivani, T. (2014). UVVis electronic absorption spectra of alizarin.

- Pozdnyakov, D. I., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1149.

- Acar, Ç., & Acar, E. T. (2023). Synthesis of a Novel Thio-Anthraquinone Derivative-Based Tissue Dye. Revue Roumaine de Chimie, 68(1), 47-52.

- Surowiec, I., et al. (2019).

-

National Center for Biotechnology Information. (n.d.). 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione. In PubChem. Retrieved from

- Nfor, E. N., et al. (2019). Theoretical Study of Electronic and Optical Properties of Functionalized Indigo and Alizarin as Potential Organic Semi-Conductors for Solar Cells Applications. Journal of Materials Science and Chemical Engineering, 7(6), 1-17.

Sources

- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. (PDF) Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. 1H, 13C and 15N NMR spectra of some anthracenedione phenylhydrazones / Dyes and Pigments, 1995 [sci-hub.box]

A Technical Guide to 3-amino-1,2-dihydroxyanthracene-9,10-dione (3-Aminoalizarin): Synthesis, Properties, and Therapeutic Potential

Executive Summary

3-amino-1,2-dihydroxyanthracene-9,10-dione, also known as 3-Aminoalizarin, is a derivative of the historically significant anthraquinone, alizarin. The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. While research on 3-Aminoalizarin itself is not extensively published, its structure suggests a strong potential for biological activity, combining the known properties of the alizarin framework with the modulatory effects of an amino substituent. This guide provides a comprehensive overview of 3-Aminoalizarin, detailing its physicochemical properties, a proposed synthetic pathway, and an evidence-based discussion of its potential biological activities by drawing parallels with closely related and well-studied analogues. The content herein is intended to serve as a foundational resource for researchers aiming to explore this promising molecule for applications in drug discovery and development.

Introduction to the Anthraquinone Scaffold

Anthraquinones are a class of aromatic organic compounds based on the anthracene core. They are abundant in nature, particularly in plants and fungi, and are known for their vibrant colors and diverse biological activities.[1] The 9,10-anthraquinone backbone is a key pharmacophore found in numerous clinically significant anticancer drugs, such as Doxorubicin and Mitoxantrone.[2][3] Their primary mechanism of action often involves intercalation into DNA and inhibition of topoisomerase enzymes, leading to disruption of DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[4]

The biological profile of an anthraquinone can be significantly modulated by the nature and position of its substituents. Hydroxyl (-OH) and amino (-NH2) groups are particularly influential. For instance, the dihydroxy-substitution pattern of compounds like alizarin (1,2-dihydroxy) and quinizarin (1,4-dihydroxy) is crucial for their activity.[5][6] The addition of amino groups can further enhance DNA binding, alter cellular uptake, and introduce new interaction points with biological targets.[4][7][8]

3-amino-1,2-dihydroxyanthracene-9,10-dione (3-Aminoalizarin) is a synthetically accessible derivative of alizarin. It combines the 1,2-dihydroxy pattern known for metal chelation and biological activity with an amino group at the 3-position, a modification that can be expected to significantly influence its electronic properties and biological function.

Physicochemical and Structural Information

A thorough understanding of the physicochemical properties of 3-Aminoalizarin is fundamental for its synthesis, purification, and formulation in biological assays.

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-1,2-dihydroxyanthracene-9,10-dione | |

| Common Synonyms | 3-Aminoalizarin, 3-amino-1,2-dihydroxyanthraquinone | |

| CAS Number | 3963-78-8 | |

| Molecular Formula | C₁₄H₉NO₄ | |

| Molecular Weight | 255.23 g/mol | |

| Appearance | Predicted to be a colored crystalline solid | |

| Melting Point | >359 °C | [9] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N | |

| InChIKey | YLFWHISGXDKCIT-UHFFFAOYSA-N |

Synthesis and Characterization

While specific, peer-reviewed protocols for the synthesis of 3-Aminoalizarin are not widely published, a logical and reliable two-step pathway can be designed based on established organic chemistry principles. The proposed synthesis starts from the commercially available precursor, alizarin (1,2-dihydroxyanthraquinone).

Synthetic Pathway Overview

The synthesis involves two primary transformations:

-

Electrophilic Nitration: Introduction of a nitro (-NO₂) group onto the alizarin scaffold at the 3-position.

-

Reduction: Conversion of the nitro group to the target amino (-NH₂) group.

Caption: Proposed two-step synthesis of 3-Aminoalizarin.

Detailed Experimental Protocols

Part A: Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone (3-Nitroalizarin)

This protocol is adapted from a microwave-assisted method, which offers rapid and efficient synthesis.[10]

-

Rationale: The hydroxyl groups on the alizarin ring are activating and ortho-, para-directing. The 3-position is electronically favored for electrophilic substitution. A strong nitrating agent is required to achieve this transformation. Microwave irradiation provides efficient energy transfer to accelerate the reaction.[10]

-

Methodology:

-

Preparation: To a microwave-safe reaction vessel, add alizarin (0.01 mol, 2.40 g).

-

Reaction: Slowly and carefully add a pre-cooled nitrating mixture (e.g., 3:1 mixture of concentrated H₂SO₄ and HNO₃) to the alizarin.

-

Irradiation: Seal the vessel and heat in a scientific microwave reactor for 10-15 minutes at a suitable power level (e.g., 160-320 W) to maintain a controlled temperature.[10]

-

Work-up: After cooling, pour the reaction mixture carefully onto crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol to yield purified 3-nitro-1,2-dihydroxyanthraquinone.[10]

-

-

Self-Validation: The identity and purity of the intermediate should be confirmed. A sharp melting point (reported as 245 °C) and spectroscopic analysis (FT-IR, NMR, Mass Spectrometry) are essential.[10] The FT-IR spectrum should show characteristic peaks for the nitro group (approx. 1530 and 1350 cm⁻¹), hydroxyl groups, and quinone carbonyls.[10]

Part B: Synthesis of 3-Amino-1,2-dihydroxyanthraquinone (3-Aminoalizarin)

This proposed protocol uses a standard method for the reduction of aromatic nitro compounds.

-

Rationale: Tin(II) chloride in the presence of a strong acid like HCl is a classic and effective reagent for the chemoselective reduction of nitroarenes to anilines.[5][11] The reaction proceeds without affecting the quinone carbonyls or the aromatic rings.[5] Catalytic hydrogenation is an alternative but may require specialized high-pressure equipment.[12][13]

-

Methodology:

-

Preparation: Suspend 3-nitro-1,2-dihydroxyanthraquinone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reaction: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) to the suspension. Heat the mixture to reflux and then add concentrated hydrochloric acid (HCl) dropwise.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate the tin salts.

-

Purification: Filter the mixture to remove the inorganic salts. The filtrate, containing the product, can then be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Aminoalizarin. Further purification can be achieved by column chromatography or recrystallization.

-

-

Self-Validation: The final product must be rigorously characterized. High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula (C₁₄H₉NO₄). ¹H and ¹³C NMR spectroscopy will confirm the structure, and FT-IR will show the appearance of N-H stretching bands for the primary amine and the disappearance of the nitro group peaks.

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of 3-Aminoalizarin is limited in publicly accessible literature. However, a strong hypothesis for its potential as a bioactive agent can be formulated based on the extensive research into its structural analogues.

Structure-Activity Relationship (SAR) Insights

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic core of anthraquinones is ideal for intercalating between the base pairs of DNA. This is a primary anticancer mechanism for drugs like Doxorubicin.[2] The presence of hydroxyl and amino groups often enhances this binding affinity.[4] It is highly probable that 3-Aminoalizarin acts as a DNA intercalator.

-

Influence of the Amino Group: The addition of amino groups to the anthraquinone scaffold has been shown to be critical for antineoplastic activity.[10] Studies on various aminoanthraquinones demonstrate that their positioning and the nature of their side chains significantly impact cytotoxicity.[4][10] The amino group at the 3-position in 3-Aminoalizarin can form hydrogen bonds and alter the electronic distribution of the molecule, potentially enhancing its interaction with biological targets like DNA or enzymes.[7]

-

Cytotoxicity: Several studies have confirmed that amino-substituted anthraquinones possess potent cytotoxic activity against various cancer cell lines.[8] For example, a study on 2-amino-3-hydroxy-anthraquinone, a close structural isomer, found that it induces apoptosis in human breast adenocarcinoma cells. A Co(III) complex of 1-amino-4-hydroxy-9,10-anthraquinone also exhibited cytotoxic effects against MCF-7 breast cancer cells.[14] This strongly suggests that 3-Aminoalizarin is likely to exhibit cytotoxic properties.

Hypothesized Mechanism of Action

Based on the SAR of related compounds, 3-Aminoalizarin is hypothesized to exert its anticancer effects through a multi-faceted mechanism.

Caption: Hypothesized mechanisms of anticancer action for 3-Aminoalizarin.

-

DNA Intercalation: The planar anthraquinone core inserts itself between DNA base pairs, distorting the helical structure and inhibiting the processes of replication and transcription.

-

Topoisomerase II Poisoning: Like many anthracyclines, it may stabilize the covalent complex between Topoisomerase II and DNA. This prevents the re-ligation of DNA strands, leading to double-strand breaks and triggering apoptotic pathways.

-

Redox Cycling and ROS Generation: The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS). Elevated ROS levels induce oxidative stress, damage cellular components including DNA and mitochondria, and can independently trigger apoptosis.

Future Research Directions

3-amino-1,2-dihydroxyanthracene-9,10-dione represents a molecule of significant interest that is currently under-explored. The following directions are proposed for future research:

-

Confirmation of Synthesis: The proposed synthetic pathway should be experimentally validated, and the process optimized for yield and purity.

-

In Vitro Cytotoxicity Screening: The compound should be screened against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its IC₅₀ values and establish its potency and selectivity.

-

Mechanistic Studies: If significant cytotoxicity is observed, detailed mechanistic studies should be undertaken. This includes DNA binding assays (e.g., UV-Vis titration, fluorescence quenching), topoisomerase inhibition assays, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining, caspase activation).

-

Analogue Synthesis: A library of derivatives could be synthesized by modifying the amino group to explore and optimize the structure-activity relationship.

-

Enzyme Inhibition Assays: Beyond topoisomerase, the compound should be tested against other relevant cancer targets, such as protein kinases, given the broad inhibitory nature of similar scaffolds.

References

-

Cheng, C. C., & Zee-Cheng, R. K. (1978). Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones. Journal of Medicinal Chemistry, 21(9), 898–902. [Link]

-

Demir, D., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Molecules, 25(15), 3373. [Link]

-

Jain, K., & Singh, S. (2012). One Pot Synthesis of 3-Nitro-1,2-dihydroxyanthraquinone and 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl Benzoate Using Microwave Irradiation. Asian Journal of Chemistry, 24(12), 5821-5822. [Link]

-

Johnson, R. K., et al. (1978). Experimental antitumor activity of aminoanthraquinones. Cancer Treatment Reports, 62(10), 1535–1547. [Link]

-

Li, J., & Wang, J. (2022). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Advances, 12(39), 25238-25253. [Link]

-

PubChem. (n.d.). 3-Amino-1,2-dihydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Burke, T. G., et al. (1987). Function of the anthracycline amino group in cellular transport and cytotoxicity. Molecular Pharmacology, 31(5), 552–556. [Link]

-

Wang, L., et al. (2013). Hydrogenation of 1-nitroanthraquinone to 1-aminoanthraquinone with gaseous H2 catalyzed by copper nanoparticles and reaction kinetics. Research on Chemical Intermediates, 39(8), 3531-3543. [Link]

-

Saha, M., et al. (2015). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 20(4), 6345–6356. [Link]

-

Zengin, G., et al. (2016). Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin). Journal of Toxicology and Environmental Health, Part A, 79(1), 11-19. [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]

-

Li, H., et al. (2019). Hydrogenation of 1-Nitroanthraquinone to 1-Aminoanthraquinone Catalyzed by Bimetallic CuPtx Nanoparticles. Journal of Nanoscience and Nanotechnology, 19(9), 5539-5545. [Link]

-

Johnson, R. K., et al. (1976). Correlation of the structure of amino-substituted anthraquinones to cytotoxicity in cultured Chinese hamster cells. Cancer Research, 36(8), 2975-2978. [Link]

-

Mondal, S., et al. (2016). Studies on the interaction of 2-amino-3-hydroxy-anthraquinone with surfactant micelles reveal its nucleation in human MDA-MB-231 breast adinocarcinoma cells. Journal of Molecular Structure, 1125, 529-537. [Link]

-

Chen, Y. L., et al. (2013). Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. International Journal of Molecular Sciences, 14(1), 1025-1037. [Link]

-

Kretzer, C., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1135-1146. [Link]

-

Singh, R., et al. (2022). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. RSC Medicinal Chemistry, 13(9), 1035-1065. [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

-

Mandal, B., et al. (2021). A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells. ACS Omega, 6(51), 35689–35703. [Link]

-

Wikipedia. (n.d.). 1,4-Dihydroxyanthraquinone. Retrieved from [Link]

-

Wikipedia. (n.d.). Alizarin. Retrieved from [Link]

Sources

- 1. Correlation of the structure of amino-substituted anthraquinones to cytotoxicity in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinizarin | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Experimental antitumor activity of aminoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Alizarin - Wikipedia [en.wikipedia.org]

- 7. Function of the anthracycline amino group in cellular transport and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions [mdpi.com]

- 9. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 10. Antineoplastic agents. Structure-activity relationship study of bis(substituted aminoalkylamino)anthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. When 3-nitrobenzaldehyde reacts with SnCl_2 and HCl, what is the product?.. [askfilo.com]

- 12. CN106242984A - A kind of method that 1 nitroanthraquinone catalytic hydrogenation prepares 1 amino anthraquinones - Google Patents [patents.google.com]

- 13. Hydrogenation of 1-nitroanthraquinone to 1-aminoanthraquinone with gaseous H<sub>2</sub> catalyzed by copper nanoparticles and reaction kinetics - ProQuest [proquest.com]

- 14. pubs.acs.org [pubs.acs.org]

3-amino-1,2-dihydroxyanthraquinone synonyms and alternative names

An In-Depth Technical Guide to the Synonyms and Alternative Names of 3-amino-1,2-dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and drug development, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors, invalidate experimental results, and hinder scientific communication. This guide provides a comprehensive technical overview of the synonyms, alternative names, and key identifiers for the compound 3-amino-1,2-dihydroxyanthraquinone .

This molecule, a derivative of the well-known dye Alizarin, is of interest for its potential applications in medicinal chemistry and materials science. Understanding its various names is the first step toward a thorough literature review and unambiguous experimental design. This document serves as an authoritative reference, moving beyond a simple list to explain the context and origin of its nomenclature.

Part 1: Core Chemical Identity

The foundation of any chemical discussion begins with its unambiguous identifiers. These are the universal constants that transcend regional, historical, or commercial naming conventions.

The primary systematic name for the compound is 3-amino-1,2-dihydroxyanthraquinone . Its structure is based on an anthraquinone core, which is an anthracene molecule with two ketone groups at positions 9 and 10.[1] This core is further substituted with two hydroxyl (-OH) groups at the C1 and C2 positions and an amine (-NH₂) group at the C3 position.

The International Union of Pure and Applied Chemistry (IUPAC) name provides a more rigorous, rule-based description: 3-amino-1,2-dihydroxyanthracene-9,10-dione .[1] This name explicitly defines the parent aromatic system (anthracene) and the location of the dione (ketone) functionalities.

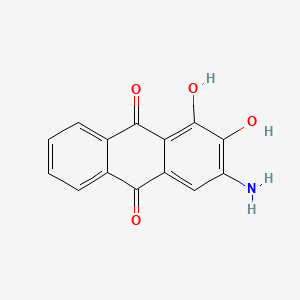

A visual representation of the molecule's 2D structure is essential for immediate recognition and understanding of its functional groups.

Caption: 2D structure of 3-amino-1,2-dihydroxyanthraquinone.

For absolute certainty in identification and database searches, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-1,2-dihydroxyanthracene-9,10-dione | PubChem[1] |

| CAS Number | 3963-78-8 | PubChem, GSRS[1] |

| Molecular Formula | C₁₄H₉NO₄ | PubChem, GSRS[1] |

| Molecular Weight | 255.23 g/mol | GSRS |

| InChIKey | YLFWHISGXDKCIT-UHFFFAOYSA-N | PubChem[1] |

Part 2: A Curated Lexicon of Synonyms

The various names for this compound arise from different contexts, including historical use, systematic nomenclature, and database indexing. Understanding these categories helps researchers navigate diverse literature and chemical catalogs.

| Category | Synonym | Explanation / Context |

| Systematic & Semi-Systematic | 3-amino-1,2-dihydroxy-9,10-anthraquinone | A common variation of the primary name.[1] |

| 1,2-Dihydroxy-3-aminoanthraquinone | An alternative ordering of the substituent names.[1] | |

| 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- | A formal, indexed name used in databases like CAS.[1] | |

| Anthraquinone, 3-amino-1,2-dihydroxy- | A simplified indexed name.[1] | |

| Common / Trivial Names | 3-Aminoalizarin | This is a highly significant trivial name, derived from the parent compound Alizarin (1,2-dihydroxyanthraquinone).[1] It is descriptive, indicating the addition of an amino group at the 3-position of the Alizarin structure. |

| Alizarin, 3-amino- | A variation of the trivial name.[1] | |

| Database & Registry IDs | UNII-A8Q5T7UZ9F | Unique Ingredient Identifier used by the FDA.[1] |

| NSC-39882 | National Cancer Institute (NCI) identifier.[1] | |

| ChEMBL ID: CHEMBL1436129 | Identifier in the ChEMBL database of bioactive molecules.[1] | |

| DTXSID60192733 | Distributed Structure-Searchable Toxicity (DSSTox) Substance Identifier.[1] |

Part 3: The Alizarin Connection - Causality in Nomenclature

The most informative trivial name for this compound is 3-Aminoalizarin . This name is not arbitrary; it provides immediate structural context for any chemist familiar with historical dyes.

Alizarin (1,2-dihydroxyanthraquinone) is a historically significant red dye originally extracted from the roots of the madder plant.[2][3] It is a foundational structure in the chemistry of anthraquinone dyes.[3] Its simple, well-known structure serves as a scaffold for naming its derivatives.

The workflow for deriving the name "3-Aminoalizarin" is straightforward:

Caption: Derivation of the name "3-Aminoalizarin".

By understanding this relationship, a researcher can immediately infer the core structure and the nature of the substitution, which is a more intuitive process than parsing the fully systematic IUPAC name. This insight is crucial when searching for related compounds, as literature may refer to "Alizarin derivatives" or "amino-anthraquinones."

Part 4: Technical Profile of the Parent Compound: Alizarin

To fully appreciate the context of 3-amino-1,2-dihydroxyanthraquinone, a brief technical summary of its parent, Alizarin (CAS 72-48-0), is warranted.

Alizarin is an orange-brown crystalline powder known for its use as a pigment and a chelating agent.[4][5] Its two hydroxyl groups in the ortho position can form strong complexes with metal ions, a property historically used in textile dyeing with metal mordants to produce vibrant, lasting colors.[2][5]

In modern research, this chelating ability is exploited in biochemical assays. Alizarin Red S, a water-soluble salt of Alizarin, is widely used to stain calcium deposits in cells and tissues, making it an invaluable tool in osteogenesis research.[4] Furthermore, Alizarin itself has demonstrated anti-tumor properties, inhibiting cell proliferation in various cancer cell lines, including osteosarcoma and breast cancer.[4]

Key Properties of Alizarin (CAS 72-48-0):

-

Molecular Formula: C₁₄H₈O₄[4]

-

Molecular Weight: 240.21 g/mol [4]

-

Appearance: Orange to orange-brown powder[4]

-

Solubility: Virtually insoluble in water; soluble in ethanol, benzene, and alkaline solutions.[4]

-

Key Applications: Dyeing, pigment production, pH indicator, and a colorimetric stain for calcium in biological research.[4]

The addition of an amino group at the C3 position to create 3-aminoalizarin can be expected to modulate these properties, potentially altering its color, solubility, chelating affinity, and biological activity. This provides a logical starting point for hypothesis-driven research in the development of new dyes, sensors, or therapeutic agents based on the Alizarin scaffold.

Conclusion

A thorough understanding of the nomenclature of 3-amino-1,2-dihydroxyanthraquinone is essential for any scientist working with this compound. By recognizing its primary identifiers (CAS: 3963-78-8), its systematic IUPAC name (3-amino-1,2-dihydroxyanthracene-9,10-dione), and its descriptive common name (3-Aminoalizarin), researchers can navigate the scientific literature with confidence and precision. The relationship to the parent compound, Alizarin, provides a rich chemical and historical context that can inform future research and development. This guide serves as a definitive reference to ensure clarity and support the integrity of ongoing scientific investigation.

References

-

ResearchGate. (n.d.). Alizarin (1,2-dihydroxy anthraquinone) is one of the main chemical components, which make up the coloring constituent of madder. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-1,2-dihydroxyanthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

-